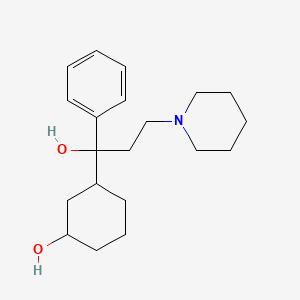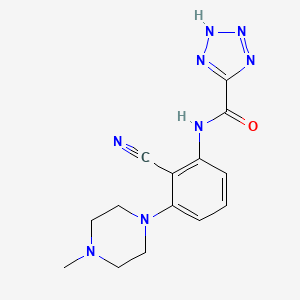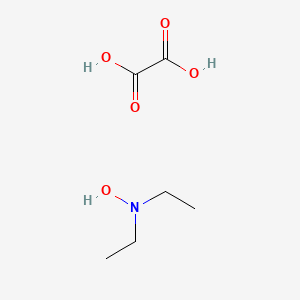
Benz(a)anthracene-3,4-dihydrodiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts and its role in the study of PAH metabolism and carcinogenesis .
准备方法
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-3,4-dihydrodiol can be synthesized through the metabolic oxidation of benz(a)anthracene. This process typically involves the use of liver microsomes and cytochrome P-450 enzymes, which catalyze the oxidation of benz(a)anthracene to its dihydrodiol form . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the compound can be produced in laboratory settings using the aforementioned synthetic routes.
化学反应分析
Types of Reactions
Benz(a)anthracene-3,4-dihydrodiol undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form diol-epoxides, which are highly reactive and can form DNA adducts.
Reduction: The compound can be reduced back to benz(a)anthracene under certain conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P-450 enzymes, NADPH, and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include diol-epoxides, which are known for their carcinogenic properties due to their ability to form DNA adducts .
科学研究应用
Benz(a)anthracene-3,4-dihydrodiol is primarily used in scientific research to study the metabolism and carcinogenicity of PAHs. Its applications include:
Chemistry: Understanding the chemical behavior and reactivity of PAH derivatives.
Biology: Studying the metabolic pathways and enzymatic processes involved in PAH metabolism.
Medicine: Investigating the compound’s role in carcinogenesis and its potential impacts on human health.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying environmental pollutants and their degradation
作用机制
The mechanism of action of benz(a)anthracene-3,4-dihydrodiol involves its metabolic activation to diol-epoxides, which can bind to DNA and form adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genotoxic effects .
相似化合物的比较
Similar Compounds
- Benz(a)anthracene-1,2-dihydrodiol
- Benz(a)anthracene-5,6-dihydrodiol
- Benz(a)anthracene-8,9-dihydrodiol
- Benz(a)anthracene-10,11-dihydrodiol
Uniqueness
Benz(a)anthracene-3,4-dihydrodiol is unique due to its exceptionally high carcinogenicity compared to other dihydrodiols of benz(a)anthracene. This is attributed to its ability to form highly reactive diol-epoxides that can efficiently bind to DNA and induce mutations .
属性
CAS 编号 |
60967-89-7 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1 |
InChI 键 |
KUBYVPFVNKJERF-ROUUACIJSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
手性 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
Key on ui other cas no. |
64501-86-6 67335-42-6 |
同义词 |
BA-3,4-dihydrodiol benz(a)anthracene-3,4-dihydrodiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)


![trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl](/img/structure/B1222162.png)






![2-[3-(4-Chlorophenyl)-5-methoxyphenyl]acetic acid](/img/structure/B1222172.png)


